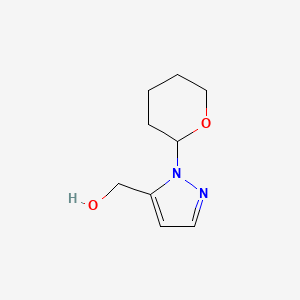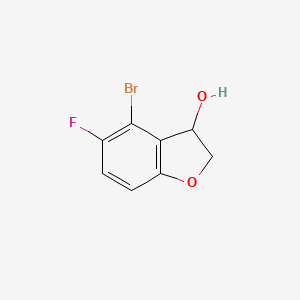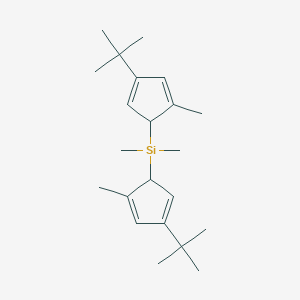
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane (DMBTCP) is a silylating agent that has been used for many years in the synthesis of various organic compounds. DMBTCP is an organosilicon compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless liquid with a low boiling point and a high vapor pressure. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications.
Applications De Recherche Scientifique
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of amines. In addition, it has been used to modify the properties of polymers and to improve the properties of catalysts.
Mécanisme D'action
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a silylating agent that reacts with organic molecules to form a covalent bond. The reaction occurs when the silane molecule reacts with the organic molecule, forming a silyl ether. The silyl ether is a stable, covalent bond that is resistant to hydrolysis. The silyl ether can also be used to modify the properties of the organic molecule, such as increasing its solubility or improving its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane have not been extensively studied. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals. It has been used in the synthesis of pharmaceuticals and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane in laboratory experiments is its low cost and ease of use. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and is not known to have any adverse effects on humans or animals. However, there are some limitations to using Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane in laboratory experiments. The compound is highly volatile and can be difficult to handle in large quantities. In addition, the reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Orientations Futures
There are several potential future directions for the use of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane. One potential use is in the synthesis of polymers. Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane can be used to modify the properties of polymers, such as increasing their solubility or improving their reactivity. In addition, Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane could be used as a catalyst in the synthesis of pharmaceuticals. It could also be used as a surfactant in biomedical applications, such as drug delivery and tissue engineering. Finally, Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane could be used as a reagent in the synthesis of amines, which could be used in the synthesis of drugs and other compounds.
Méthodes De Synthèse
The synthesis of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a multi-step process that involves the reaction of tert-butylchlorosilane with 2-methyl-4-tert-butylcyclopentadienyl chloride in the presence of a base, such as sodium carbonate. The reaction proceeds in two steps, first forming a tert-butylchlorosilane adduct, and then the desired dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Propriétés
IUPAC Name |
bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8/h11-14,19-20H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXXDSFGEXNHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


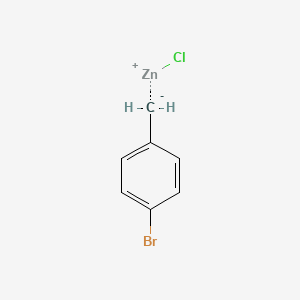
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)

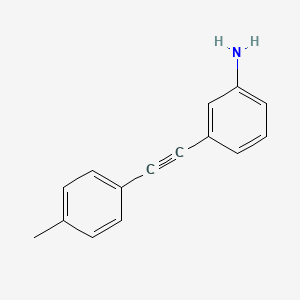
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
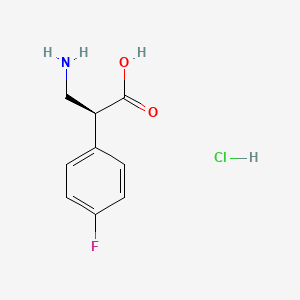
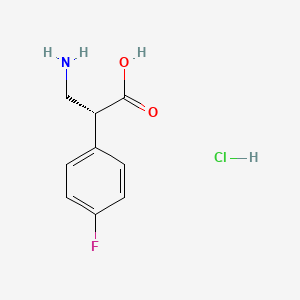
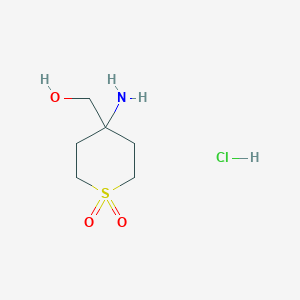
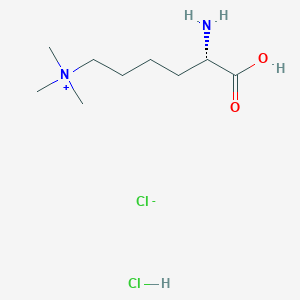
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)
